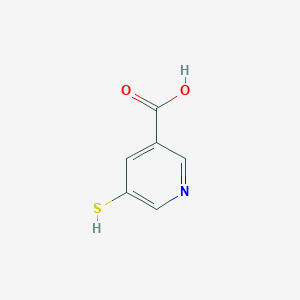

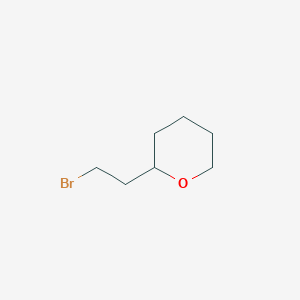

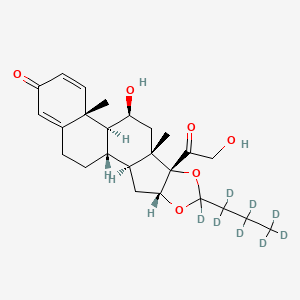

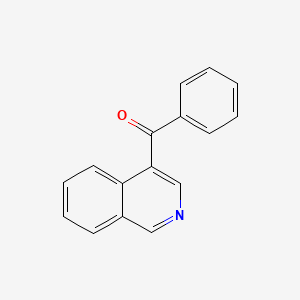

![molecular formula C9H12O B1281492 双环[2.2.2]辛-5-烯-2-甲醛 CAS No. 38259-00-6](/img/structure/B1281492.png)

双环[2.2.2]辛-5-烯-2-甲醛

描述

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a chemical compound that is part of a broader class of bicyclic structures with potential applications in polymerization and natural product synthesis. The compound's structure includes a bicyclic octene ring system with a carboxaldehyde functional group, which can participate in various chemical reactions due to its electrophilic nature .

Synthesis Analysis

The synthesis of related bicyclic compounds often involves strategies such as the Diels-Alder reaction, which is a cornerstone in the construction of cyclic structures. For instance, bicyclo[2.2.2]oct-7-ene derivatives have been synthesized using a one-pot Diels-Alder reaction, demonstrating the utility of this method in creating complex bicyclic frameworks . Similarly, the synthesis of bicyclo[2.2.2]oct-5-en-2-ones has been achieved through Diels-Alder reactions with masked ortho-benzoquinones, highlighting the versatility of this approach in generating the core bicyclic structure .

Molecular Structure Analysis

The molecular structure of bicyclic compounds like Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is characterized by a rigid framework that can influence the compound's reactivity and physical properties. The presence of a carboxaldehyde group in such a rigid system can lead to unique reactivity patterns, as seen in the regioregular polymerization of related carboxaldehyde-containing monomers . The rigidity of the bicyclic structure also plays a role in the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, where the stereochemistry of the product can be controlled using chiral auxiliaries .

Chemical Reactions Analysis

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde and its derivatives are versatile intermediates in various chemical reactions. They can undergo polymerization reactions, such as the alternating ring-opening metathesis polymerization (AROMP), to yield polymers with specific regio- and stereochemistry . Additionally, the bicyclic structure can be functionalized through reactions like the aldol reaction to produce β-hydroxy ketones and enones, which have distinct odor properties . The presence of the carboxaldehyde group also allows for further transformations, such as the preparation of C2-symmetric ligands for catalytic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, polyimides derived from bicyclo[2.2.2]oct-7-ene tetracarboxylic dianhydrides are soluble in polar solvents, form colorless films, and exhibit thermal stability up to approximately 360°C . The polymerization of bicyclo[2.2.2]oct-2-ene results in polymers with a specific cis/trans double bond distribution, which can affect the material's properties . The rigidity of the bicyclic framework also contributes to the stereoselectivity observed in the synthesis of related compounds .

科学研究应用

聚合物合成和交替环开环甲硫醇聚合(AROMP)

双环[2.2.2]辛-5-烯-2-甲醛及其衍生物已被应用于聚合物化学中,特别是在开环交替甲硫醇聚合(AROMP)的新型单体开发中。这个过程涉及通过不同单体的交替反应来制备聚合物,例如环己烯和双环[2.2.2]辛-5-烯-2-甲醛。这些聚合物表现出独特的特性,如规则性,为材料科学和工程提供了潜在应用(Chen, Li, & Sampson, 2018)。

天然产物合成

在有机合成领域,双环[2.2.2]辛-5-烯-2-甲醛在手性双环[2.2.2]辛-5-烯-2-酮的合成中起着关键作用。这些化合物是合成各种天然产物和药物的关键中间体。它们的合成通常涉及复杂的反应,如碳水化合物模板的不对称Diels-Alder反应,突显了该化合物在促进复杂分子构建方面的多功能性(Luo et al., 2008)。

光化学反应在倍半萜合成中的应用

双环[2.2.2]辛-5-烯-2-甲醛已在光化学反应中进行研究,特别是在合成倍半萜如倍半烯和西雷宁时。通过光化学反应,这种化合物可以转化为其他复杂结构,展示了其在合成具有生物活性的天然产物中的实用性(Katayama et al., 1997)。

梯度共聚物制备

研究还探讨了双环[2.2.2]辛-5-烯-2-甲醛在制备梯度共聚物中的应用。这些共聚物是通过不同单体的交替环开环甲硫醇聚合而制备的,具有可调节用于特定应用的独特性能,例如在涂料、粘合剂和先进材料制备中(Boadi & Sampson, 2021)。

安全和危害

“Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde” is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

属性

IUPAC Name |

bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHFYKPIADOPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1CC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500302 | |

| Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde | |

CAS RN |

38259-00-6 | |

| Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

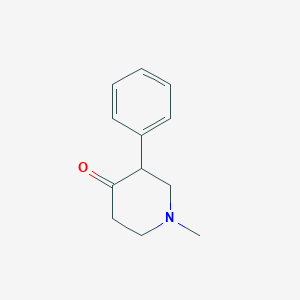

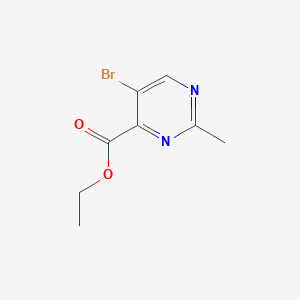

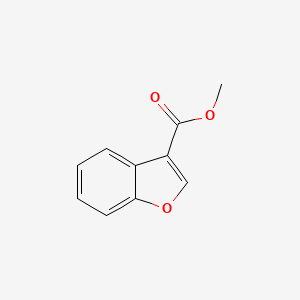

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)